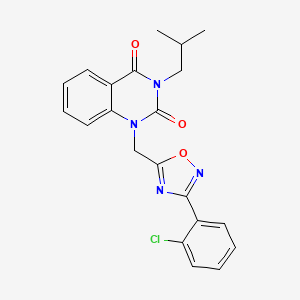

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

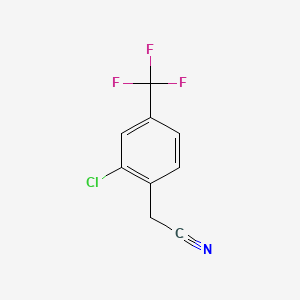

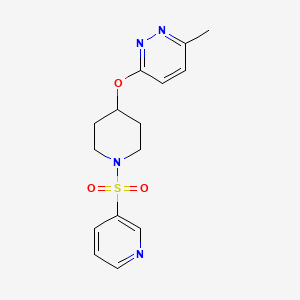

The compound is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. It features a 1,2,4-oxadiazole moiety and a chlorophenyl group, which are common in medicinal chemistry for their potential biological activities. The structure suggests that it could be synthesized from related quinazoline and oxadiazole precursors.

Synthesis Analysis

The synthesis of related hydroquinazoline-2,5-diones has been reported using a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane. This method provides high yields under thermal and solvent-free conditions, which could potentially be adapted for the synthesis of the compound . Additionally, a method for converting 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones has been described, which involves the use of sodamide under mild conditions . This method could be relevant if a thioxo precursor is available for the target compound.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography . These techniques would be essential in confirming the structure of the synthesized compound, ensuring that the desired product has been obtained.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The presence of a 1,2,4-oxadiazole ring in the compound suggests that it could participate in nucleophilic substitution reactions, especially given the presence of a chlorophenyl group which could be a leaving group under certain conditions. The reactivity of the compound could also be influenced by the isobutyl group attached to the quinazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include a solid state at room temperature, given the aromatic and heterocyclic nature of the compound. The presence of hydrogen bond donors and acceptors within the structure suggests that it could have moderate solubility in polar solvents. The compound's stability, melting point, and solubility would be key parameters to investigate in the context of its potential applications.

Applications De Recherche Scientifique

Kinase Inhibition

A compound structurally related to the queried molecule, identified as an adenosine 5'-triphosphate competitive inhibitor of lck kinase during high-throughput screening, demonstrates the potential of such molecules in kinase inhibition. Modifications to enhance activity against lck and cellular assays resulted in significant improvements in potency, indicating a promising avenue for developing kinase inhibitors for therapeutic purposes (Snow et al., 2002).

Catalysis in Synthesis

The use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalyst in the synthesis of hydroquinazoline-2,5-diones underlines the importance of such compounds in facilitating efficient and reusable catalytic systems. This methodology provides high yields in solvent-free conditions, emphasizing the role of quinazoline derivatives in green chemistry and synthetic efficiency (Kefayati et al., 2012).

Antimicrobial Agents

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential as novel antimicrobial agents. The preparation and characterization of these compounds, followed by their successful application against various bacterial and fungal strains, showcase the broad spectrum of antimicrobial properties possessed by quinazoline-based molecules (Desai et al., 2007).

Spectroscopic Analysis and Chemical Characterization

The vibrational spectroscopic (FT-IR and FT-Raman) studies, along with HOMO-LUMO, NBO analysis, and MEP of quinazoline derivatives, highlight the significance of these compounds in the detailed chemical analysis and understanding of molecular properties. These studies provide insights into the stability, charge transfer, and electronic structure, contributing to the development of chemotherapeutic agents (Sebastian et al., 2015).

Antioxidant Applications

The synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating grease illustrate an industrial application of these compounds. The investigation into their efficacy as antioxidants, supported by spectroscopic analysis and ASTM testing, reveals their potential to improve the performance and longevity of lubricating materials, highlighting the versatility of quinazoline derivatives (Hussein et al., 2016).

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

Propriétés

IUPAC Name |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3/c1-13(2)11-26-20(27)15-8-4-6-10-17(15)25(21(26)28)12-18-23-19(24-29-18)14-7-3-5-9-16(14)22/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVBLKGETRPHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)